molecular formula C14H12Cl2N2O2 B5344324 2-(2,4-dichlorophenoxy)-N-3-pyridinylpropanamide

2-(2,4-dichlorophenoxy)-N-3-pyridinylpropanamide

Cat. No. B5344324
M. Wt: 311.2 g/mol
InChI Key: AELOZOCKXSRLTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-3-pyridinylpropanamide, also known as DPPI, is a synthetic compound that belongs to the class of pyridinecarboxamides. It is widely used in scientific research due to its unique chemical properties and mechanism of action. DPPI is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a critical role in the endocannabinoid system. The endocannabinoid system is a complex network of signaling molecules and receptors that regulates various physiological processes, such as pain, appetite, and mood.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-3-pyridinylpropanamide has been extensively used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in animal models. This compound has also been used to investigate the role of FAAH in addiction, as it is involved in the metabolism of endocannabinoids that are implicated in drug reward and dependence.

Mechanism of Action

2-(2,4-dichlorophenoxy)-N-3-pyridinylpropanamide is a selective and irreversible inhibitor of FAAH. FAAH is responsible for the hydrolysis of the endocannabinoid anandamide, which is a potent agonist of the cannabinoid receptor CB1. By inhibiting FAAH, this compound increases the levels of anandamide, which in turn activates CB1 receptors and produces analgesic, anxiolytic, and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in animal models of acute and chronic pain. It has also been shown to have anxiolytic effects in animal models of anxiety. This compound has anti-inflammatory effects in animal models of inflammation, such as carrageenan-induced paw edema. This compound has been shown to increase the levels of anandamide in the brain and peripheral tissues, which suggests that it may have therapeutic potential in various diseases, such as chronic pain, anxiety disorders, and inflammation.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenoxy)-N-3-pyridinylpropanamide is a highly selective and irreversible inhibitor of FAAH, which makes it a valuable tool for studying the endocannabinoid system. It has been extensively used in animal models to investigate the role of FAAH in various physiological processes. However, this compound has some limitations for lab experiments. It is not suitable for in vivo studies in humans, as it is a synthetic compound that has not been approved for clinical use. This compound also has some off-target effects, such as inhibition of other enzymes that are involved in the metabolism of endocannabinoids.

Future Directions

2-(2,4-dichlorophenoxy)-N-3-pyridinylpropanamide has opened up new avenues for research in the field of endocannabinoid pharmacology. Future studies could investigate the therapeutic potential of this compound in various diseases, such as chronic pain, anxiety disorders, and inflammation. This compound could also be used as a tool for studying the endocannabinoid system in humans, by developing more selective and reversible inhibitors of FAAH. Furthermore, this compound could be used to investigate the role of FAAH in addiction and drug dependence, by studying its effects on the reward system in animal models.

Synthesis Methods

2-(2,4-dichlorophenoxy)-N-3-pyridinylpropanamide can be synthesized by reacting 2,4-dichlorophenoxyacetic acid with 3-aminopyridine in the presence of thionyl chloride. The resulting product is then treated with 3-chloropropanoyl chloride to form this compound. The overall yield of this synthesis method is approximately 60%.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-pyridin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2/c1-9(14(19)18-11-3-2-6-17-8-11)20-13-5-4-10(15)7-12(13)16/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELOZOCKXSRLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CN=CC=C1)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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